NF-κB Suppression: A Unique Dual Activity Not Shared by Clinical ACAT Inhibitors
Acat-IN-3 is reported to inhibit NF-κB mediated transcription . In contrast, clinically investigated ACAT inhibitors such as avasimibe, pactimibe, and K-604 have not been characterized with this specific dual activity in their primary pharmacophore profiles [1]. This functional divergence offers a distinct experimental tool for dissecting the intersection of cholesterol metabolism and inflammatory signaling.
| Evidence Dimension | NF-κB transcriptional suppression |
|---|---|
| Target Compound Data | Inhibits NF-κB mediated transcription |
| Comparator Or Baseline | Avasimibe, Pactimibe, K-604: No reported NF-κB inhibition |
| Quantified Difference | Qualitative presence vs. absence |
| Conditions | Cell-based transcriptional reporter assays (reported in patent literature) |
Why This Matters
This unique dual activity distinguishes Acat-IN-3 for studies focused on the cholesterol-NF-κB signaling axis, where traditional ACAT inhibitors would be silent.
- [1] Ikenoya M, et al. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels. Atherosclerosis. 2007;191(2):290-7. View Source
